molecular formula C9H15N3 B14846841 (5-Isobutylpyrazin-2-YL)methylamine

(5-Isobutylpyrazin-2-YL)methylamine

Cat. No.: B14846841
M. Wt: 165.24 g/mol
InChI Key: KSSBQNTXAPILSE-UHFFFAOYSA-N
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Description

(5-Isobutylpyrazin-2-YL)methylamine is a pyrazine derivative featuring a methylamine group at position 2 and an isobutyl substituent at position 5 of the pyrazine ring. Pyrazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromaticity and ability to participate in hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

[5-(2-methylpropyl)pyrazin-2-yl]methanamine

InChI

InChI=1S/C9H15N3/c1-7(2)3-8-5-12-9(4-10)6-11-8/h5-7H,3-4,10H2,1-2H3

InChI Key

KSSBQNTXAPILSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=C(C=N1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isobutylpyrazin-2-YL)methylamine typically involves the reaction of 5-isobutylpyrazine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of (5-Isobutylpyrazin-2-YL)methylamine may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality and high purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(5-Isobutylpyrazin-2-YL)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in a wide range of substituted derivatives .

Scientific Research Applications

(5-Isobutylpyrazin-2-YL)methylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of (5-Isobutylpyrazin-2-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Features
(5-Isobutylpyrazin-2-YL)methylamine C₉H₁₅N₃ Isobutyl, methylamine 165.24 High lipophilicity, bulky group
5-Methylpyrazin-2-amine C₅H₇N₃ Methyl 109.13 Compact, low lipophilicity
5-(Methylthio)pyrazin-2-amine C₅H₇N₃S Methylthio 141.19 Thioether group, moderate lipophilicity
2-(5-Methyl-furan-2-YL)methylpyrazol-3-amine C₉H₁₁N₃O Furan-methyl 177.20 Heterocyclic furan moiety
(5-Methyl-3-isoxazolyl)methylamine C₅H₈N₂O Isoxazole-methyl 112.13 Isoxazole ring, planar heterocycle
2-(5-Bromopyrimidin-2-YL)ethylamine C₇H₁₀BrN₃ Bromopyrimidinyl, ethyl-methylamine 240.09 Bromine atom, pyrimidine core

Key Comparisons

Substituent Effects on Lipophilicity and Solubility

  • The isobutyl group in (5-Isobutylpyrazin-2-YL)methylamine enhances lipophilicity compared to smaller substituents like methyl or methylthio . This property may improve membrane permeability but reduce aqueous solubility.
  • The methylthio group in 5-(methylthio)pyrazin-2-amine introduces sulfur, which can increase metabolic stability but may also pose toxicity risks.

Heterocyclic Core Variations

  • Pyrazine derivatives (e.g., ) exhibit planar aromatic rings conducive to π-π stacking, whereas pyrimidine (e.g., ) or isoxazole (e.g., ) cores introduce distinct electronic and steric profiles. For instance, the bromine atom in could facilitate cross-coupling reactions in synthesis.

The furan-containing analog highlights the role of oxygen heterocycles in modulating electronic properties, which could influence binding affinity in drug design.

Synthetic Accessibility

  • Palladium-catalyzed coupling reactions (e.g., in ) are common for introducing substituents to heterocycles. The isobutyl group in the target compound may require specialized ligands or conditions due to steric hindrance.

Notes on Contradictions and Limitations

  • Evidence Gaps : Direct data on (5-Isobutylpyrazin-2-YL)methylamine are absent in the provided evidence; comparisons rely on structural analogs.
  • Contradictory Substituent Effects : While methylthio and bromine groups enhance reactivity, they may also introduce toxicity or synthetic complexity, contrasting with the isobutyl group’s simplicity.

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